molecular formula C5H4N2O2 B8565062 Methyl 2,2-dicyanoacetate

Methyl 2,2-dicyanoacetate

Cat. No. B8565062
M. Wt: 124.10 g/mol
InChI Key: QYIAMKIMEWJTFH-UHFFFAOYSA-N
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Patent
US07759519B2

Procedure details

A stirring suspension of 10% palladium on carbon (2.0 g) in a solution of the sodium salt of methyl dicyanoacetate (1.00 g, 6.20 mmol) in methanol (100 mL) containing concd hydrochloric acid (32%, 2.0 mL) was hydrogenated at 5 bar and rt. for 24 h. The catalyst was removed by filtration and the solvent was evaporated in vacuo. The residue was treated with methanol (50 mL) and the precipitated sodium chloride was removed by filtration. The solution was concentrated to a low volume in vacuo and then EtOAc was added to precipitate the bis-hydrochloride 12 as an off-white solid (1.20 g).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[C:2]([CH:4]([C:9]#[N:10])[C:5]([O:7][CH3:8])=[O:6])#[N:3].[ClH:11]>[Pd].CO>[ClH:11].[ClH:11].[NH2:3][CH2:2][CH:4]([CH2:9][NH2:10])[C:5]([O:7][CH3:8])=[O:6] |f:5.6.7,^1:0|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C(C(=O)OC)C#N
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 5 bar and rt
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with methanol (50 mL)
CUSTOM
Type
CUSTOM
Details
the precipitated sodium chloride was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to a low volume in vacuo
ADDITION
Type
ADDITION
Details
EtOAc was added
CUSTOM
Type
CUSTOM
Details
to precipitate the bis-hydrochloride 12 as an off-white solid (1.20 g)

Outcomes

Product
Details
Reaction Time
24 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.